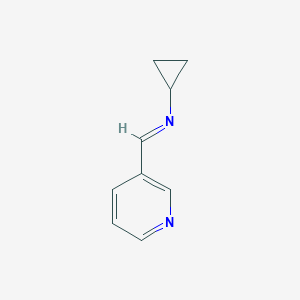
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI): is a nitrogen-containing heterocyclic compound It features a cyclopropyl group attached to the nitrogen atom of a pyridine ring, with a methanimine functional group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanimine group. One common method includes the reaction of cyclopropylamine with pyridine-3-carbaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanimine group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclopropylpyridine-2-methanimine: Similar structure but with the methanimine group at the 2-position.
N-Cyclopropylpyridine-4-methanimine: Similar structure but with the methanimine group at the 4-position.
N-Cyclopropylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of methanimine.
Uniqueness: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) is unique due to the specific positioning of the methanimine group at the 3-position of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
183608-99-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-7,9H,3-4H2 |
InChI Key |
ZQDAIYGFEBLPFS-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CN=CC=C2 |
Canonical SMILES |
C1CC1N=CC2=CN=CC=C2 |
Synonyms |
Cyclopropanamine, N-(3-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















